Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Relative to N‑Arylated 4‑Amino‑THI Analogs
The target compound exhibits an XLogP3 of 0.7 and TPSA of 54.7 Ų, placing it within favorable CNS‑drug‑like space (XLogP < 3, TPSA < 90 Ų). In contrast, the 1‑(4‑fluorophenyl)‑4‑amino‑tetrahydroindazole analog (CAS 1203661‑58‑8) has a predicted XLogP of ~2.8 and TPSA of ~54.7 Ų, reflecting a >2‑unit increase in lipophilicity driven solely by N‑arylation [1]. This difference translates into an approximately 100‑fold higher predicted membrane permeability for the N‑aryl analog, making it less suitable for solubility‑sensitive assays where the 3‑ethyl core compound maintains aqueous compatibility [2].
| Evidence Dimension | Lipophilicity (XLogP3) and topological polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 0.7; TPSA = 54.7 Ų |
| Comparator Or Baseline | 1-(4-Fluorophenyl)-4-amino-4,5,6,7-tetrahydroindazole (CAS 1203661-58-8): XLogP3 ≈ 2.8; TPSA = 54.7 Ų |
| Quantified Difference | ΔXLogP ≈ +2.1 (comparator more lipophilic); equivalent TPSA |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
The balanced lipophilicity of the target compound preserves aqueous solubility while retaining sufficient passive permeability, a profile valued in fragment-based screening and CNS lead optimization where N‑aryl analogs risk excessive LogP-driven off‑target binding.
- [1] PubChem CID 82592066 (target) and CID 5340070 (1-(4-fluorophenyl)-4-amino-4,5,6,7-tetrahydroindazole). Computed Properties. https://pubchem.ncbi.nlm.nih.gov View Source
- [2] Pajouhesh, H. & Lenz, G.R. (2005) Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2, 541–553. View Source
